molecular formula C11H12N2O2 B8367465 1-[1-(2-Hydroxyethyl)-1H-benzimidazol-7-yl]ethanone

1-[1-(2-Hydroxyethyl)-1H-benzimidazol-7-yl]ethanone

Cat. No.: B8367465
M. Wt: 204.22 g/mol
InChI Key: ZOODBAVWYLUHCI-UHFFFAOYSA-N
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Description

1-[1-(2-Hydroxyethyl)-1H-benzimidazol-7-yl]ethanone is a useful research compound. Its molecular formula is C11H12N2O2 and its molecular weight is 204.22 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H12N2O2

Molecular Weight

204.22 g/mol

IUPAC Name

1-[3-(2-hydroxyethyl)benzimidazol-4-yl]ethanone

InChI

InChI=1S/C11H12N2O2/c1-8(15)9-3-2-4-10-11(9)13(5-6-14)7-12-10/h2-4,7,14H,5-6H2,1H3

InChI Key

ZOODBAVWYLUHCI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C2C(=CC=C1)N=CN2CCO

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 1-(2-hydroxyethyl)-1H-benzimidazole-7-carbonitrile (0.29 g, 1.5 mmol) in dry THF (6.2 ml) is cooled to −78° C. and MeLi (5.8 mL, 9.3 mmol) is added slowly. After the addition the reaction mixture is allowed to warm up to ambient temperature and kept such for 30 min. The temperature is brought down to −78° C. again and water (4 ml) was added slowly. After warming up the reaction mixture is acidified to pH 4 and heated at 50° C. for 30 min. Solvents are removed under reduced pressure and the residue is partitioned between ethyl acetate and aq. NaHCO3. The organic extract is further washed with water and brine, dried over Na2SO4 and concentrated. Purification is performed on flash silica column using ethyl acetate-methanol as the eluent to give the desired product (0.25 g, 80%).
Quantity
0.29 g
Type
reactant
Reaction Step One
Name
Quantity
6.2 mL
Type
reactant
Reaction Step One
Name
Quantity
5.8 mL
Type
reactant
Reaction Step Two
Name
Quantity
4 mL
Type
reactant
Reaction Step Three
Yield
80%

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